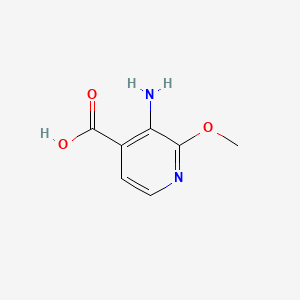

3-Amino-2-methoxyisonicotinic acid

Description

Nomenclature and Chemical Classification in Scholarly Contexts

The systematic naming and classification of 3-Amino-2-methoxyisonicotinic acid are crucial for its unambiguous identification in scientific literature and chemical databases.

The formal name for this compound under the rules of the International Union of Pure and Applied Chemistry (IUPAC) is 3-Amino-2-methoxypyridine-4-carboxylic acid . In research and commercial contexts, it is often referred to by its common name, this compound.

| Identifier Type | Value |

| Common Name | This compound |

| IUPAC Name | 3-Amino-2-methoxypyridine-4-carboxylic acid |

| CAS Number | 870997-81-2 sigmaaldrich.com |

The molecular structure of this compound is defined by a central pyridine (B92270) ring. Pyridine is an aromatic heterocycle containing five carbon atoms and one nitrogen atom, and it is the core structural unit of many synthetic and natural compounds. ekb.eg In this specific molecule, the pyridine ring is substituted with three functional groups: a carboxylic acid (-COOH) at the 4-position, an amino group (-NH2) at the 3-position, and a methoxy (B1213986) group (-OCH3) at the 2-position. The presence and arrangement of these groups, particularly the amino and methoxy groups, are key to its chemical reactivity and utility.

| Property | Value |

| Molecular Formula | C7H8N2O3 |

| Molecular Weight | 168.15 g/mol sigmaaldrich.com |

| Core Structure | Pyridine ekb.eg |

| Key Functional Groups | Carboxylic Acid, Amino Group, Methoxy Group |

Significance in Contemporary Chemical and Biological Research

The compound has emerged as a molecule of interest due to its potential applications in various scientific sectors, from drug discovery to the development of new materials.

In the field of organic synthesis, this compound serves as a valuable starting material or intermediate. fluorochem.co.uk Unusual amino acids and their derivatives are considered fundamental building blocks in modern chemistry because their functional groups can be readily modified to create diverse and complex molecules. cornell.eduresearchgate.net This compound is particularly useful in the synthesis of other heterocyclic compounds, which are integral to many areas of chemical research and development.

The pyridine nucleus is an essential component of numerous pharmaceutical drugs. ekb.eg Compounds with structures similar to this compound are actively researched for their potential biological activities. chemimpex.com In biological research, it is used as a precursor for synthesizing new biologically active molecules and for studying interactions with enzymes. The functional groups on the molecule, such as the amino group, can form hydrogen bonds with the active sites of enzymes, potentially modulating their activity. The broader class of unusual amino acids is integral to drug discovery, serving as key components in the development of new therapeutic agents. cornell.edu

In agrochemical research, there is growing interest in using amino acids and their derivatives to create more effective and environmentally friendly products. mdpi.com Similar pyridine-based compounds serve as key building blocks in the formulation of modern herbicides and pesticides. chemimpex.com Conjugating amino acids to active ingredients can improve their uptake and movement within plants, a strategy that could reduce the total amount of agrochemical needed. nih.gov Given that its structural relative, 3-Amino-2-methoxypyridine, is used in creating agricultural chemicals, this compound holds potential as a building block for developing novel and safer agrochemicals. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-methoxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVDQGNEDSKBLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50705553 | |

| Record name | 3-Amino-2-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870997-81-2 | |

| Record name | 3-Amino-2-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 2 Methoxyisonicotinic Acid and Derivatives

Established Synthetic Routes for the Core Compound

Direct and established synthetic routes for 3-Amino-2-methoxyisonicotinic acid are not extensively described in the reviewed literature. However, general strategies for the synthesis of substituted pyridines can be considered.

Modification of Isonicotinic Acid Derivatives

A plausible approach to the synthesis of this compound could involve the modification of a pre-existing isonicotinic acid scaffold. This would typically involve the introduction of the amino and methoxy (B1213986) groups onto the pyridine (B92270) ring. The synthesis of isonicotinic acid derivatives often starts from readily available picolines (methylpyridines) which can be oxidized to the corresponding carboxylic acids. Subsequent functionalization of the pyridine ring can then be undertaken.

For instance, the synthesis of various substituted nicotinic and isonicotinic acids often involves multi-step processes including nitration, chlorination, and nucleophilic substitution reactions to introduce the desired functional groups onto the pyridine ring.

Precursor-Based Synthesis Strategies

Building the pyridine ring from acyclic precursors is another fundamental strategy in heterocyclic chemistry. This approach offers the flexibility to introduce substituents at desired positions during the ring formation process. While specific precursors for this compound are not detailed in the available literature, analogous syntheses of substituted pyridines often employ condensation reactions. For example, the Hantzsch pyridine synthesis and related methodologies involve the condensation of β-dicarbonyl compounds, an aldehyde, and ammonia or an ammonia equivalent to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. Adapting such a strategy would require the careful selection of acyclic precursors bearing the necessary functionalities to yield the desired 3-amino and 2-methoxy substituents on the final isonicotinic acid product.

Advanced Synthetic Approaches and Process Optimization

While specific advanced synthetic approaches for this compound are not available, general principles of modern organic synthesis can be applied to hypothetical routes.

Chemoselective Transformations and Functional Group Interconversions

In a multi-step synthesis of a polysubstituted molecule like this compound, chemoselectivity is crucial. This involves reacting a specific functional group in the presence of other reactive groups. For example, selective protection and deprotection of the amino and carboxylic acid functionalities would be necessary during the synthetic sequence. Functional group interconversions, such as the conversion of a nitro group to an amino group or a halogen to a methoxy group, are also fundamental transformations in the synthesis of such compounds.

Exploration of Novel Reagents and Catalytic Systems

Modern organic synthesis heavily relies on the use of novel reagents and catalytic systems to improve efficiency, selectivity, and environmental friendliness. For the synthesis of substituted pyridines, various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) have become powerful tools for forming carbon-carbon and carbon-nitrogen bonds. While not specifically documented for this compound, these methods offer potential avenues for its construction. For instance, a suitably halogenated pyridine precursor could be coupled with a source of the methoxy or amino group using a palladium or copper catalyst.

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing a fine chemical like this compound, these principles would encourage:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives.

Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

While no specific "green" synthesis of this compound has been reported, the general trend in pharmaceutical and fine chemical manufacturing is to incorporate these principles to create more sustainable processes.

Synthesis of Key Derivatives and Analogues of this compound

The structural framework of this compound offers multiple reactive sites, including the amino group, the carboxylic acid, and the pyridine ring itself. These sites allow for a variety of chemical modifications to produce a range of derivatives and analogues. This section details the synthetic methodologies employed for these transformations, focusing on modifications at the amino and carboxylic acid moieties, as well as substitutions on the pyridine ring.

Modifications at the Amino Group

The primary amino group at the C3 position is a key site for derivatization, allowing for the introduction of a wide array of functionalities through reactions such as acylation and substitution.

The conversion of the 3-amino group into an amide is a common and versatile modification. This transformation is typically achieved through the reaction of this compound with an acylating agent, such as an acid chloride or acid anhydride, often in the presence of a base to neutralize the hydrogen halide byproduct. Alternatively, modern peptide coupling reagents can be employed to facilitate the reaction directly with a carboxylic acid, a method that proceeds under mild conditions and tolerates a wide range of functional groups.

Common coupling agents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to improve reaction rates and suppress side reactions. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amino group of another molecule or, in this context, by reacting the amino group of this compound with a different carboxylic acid. The reaction is typically carried out in aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF).

Table 1: Representative Conditions for Amide Formation

| Acylating Agent / Reagent System | Base / Additive | Solvent | Typical Conditions |

|---|---|---|---|

| Acetyl Chloride | Triethylamine (TEA) or Pyridine | Dichloromethane (DCM) | 0 °C to room temperature |

| Acetic Anhydride | Pyridine | Dichloromethane (DCM) | Room temperature |

| Benzoyl Chloride | Triethylamine (TEA) | Tetrahydrofuran (THF) | 0 °C to room temperature |

| Carboxylic Acid + EDCI/HOBt | Diisopropylethylamine (DIPEA) | Dimethylformamide (DMF) | Room temperature |

| Carboxylic Acid + DCC/DMAP | None | Dichloromethane (DCM) | Room temperature |

Beyond acylation, the 3-amino group can be converted into a variety of substituted amino derivatives, including secondary and tertiary amines. Standard organic reactions such as reductive amination and transition-metal-catalyzed cross-coupling reactions are employed for this purpose.

Reductive Amination: This two-step, one-pot process involves the reaction of the primary amino group with an aldehyde or a ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orgmasterorganicchemistry.com The choice of reducing agent is crucial; mild hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they selectively reduce the imine intermediate without affecting the starting carbonyl compound. libretexts.orgchemistrysteps.com This method provides a highly efficient route to N-alkyl, N-benzyl, and other substituted amino derivatives.

N-Arylation Reactions: The formation of a carbon-nitrogen bond between the 3-amino group and an aryl group is typically accomplished using palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Chan-Lam coupling. mdpi.commdpi.com

Buchwald-Hartwig Amination: This reaction involves the coupling of the amine with an aryl halide (Br, Cl) or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base. mdpi.com

Chan-Lam Coupling: This method utilizes a copper catalyst to couple the amine with an aryl boronic acid under oxidative conditions, often in the presence of a base like pyridine. mdpi.comresearchgate.net

These methods are highly valued for their broad substrate scope and functional group tolerance, allowing for the synthesis of a diverse library of N-aryl derivatives. organic-chemistry.org

Table 2: Synthesis of Substituted Amino Derivatives

| Reaction Type | Reagents | Catalyst/Reducing Agent | Product Type |

|---|---|---|---|

| Reductive Amination | Aldehyde or Ketone | Sodium Cyanoborohydride (NaBH₃CN) | N-Alkyl Amine |

| Buchwald-Hartwig Amination | Aryl Halide, Base (e.g., NaOtBu) | Palladium Catalyst (e.g., Pd₂(dba)₃) + Ligand | N-Aryl Amine |

| Chan-Lam Coupling | Aryl Boronic Acid, Base (e.g., Pyridine) | Copper Catalyst (e.g., Cu(OAc)₂) | N-Aryl Amine |

Esterification of the Carboxylic Acid Moiety

The carboxylic acid group at the C4 position can be readily converted into a variety of ester derivatives. Esterification is a fundamental transformation that can alter the pharmacokinetic properties of the parent compound.

The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). google.com The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used as the solvent or a dehydrating agent is employed to remove the water formed during the reaction.

Alternatively, for substrates that are sensitive to strong acids, esterification can be achieved under milder conditions. One such method involves converting the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol in the presence of a non-nucleophilic base like pyridine. google.com Another approach is to use alkyl halides with the carboxylate salt of the acid in an Sₙ2 reaction.

Table 3: Common Methods for Esterification

| Method | Reagents | Conditions |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (cat.) | Reflux |

Substituent Variations on the Pyridine Ring

Direct modification of the pyridine ring allows for the introduction of various substituents, which can significantly influence the electronic and steric properties of the molecule.

Electrophilic halogenation of the pyridine ring of this compound is a key transformation for introducing halogens such as bromine or chlorine. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The 3-amino and 2-methoxy groups are both activating, ortho-, para-directing groups, while the 4-carboxylic acid group is a deactivating, meta-directing group.

The cumulative effect of these groups strongly activates the C5 position (para to the amino group and meta to the carboxylic acid) and the C6 position (ortho to the amino group) towards electrophilic attack. Due to the steric hindrance posed by the adjacent methoxy group at C2, electrophilic substitution is predicted to occur preferentially at the C5 position.

Bromination can be achieved using molecular bromine (Br₂) in a solvent like acetic acid or by using N-bromosuccinimide (NBS) in a polar aprotic solvent. These reactions typically proceed under mild conditions to yield the 5-bromo derivative. While direct halogenation of this compound is plausible, related reactions on heteroaryl carboxylic acids sometimes result in decarboxylative halogenation, where the carboxyl group is replaced by a halogen. acs.orgrsc.org

Table 4: Predicted Outcome of Electrophilic Bromination

| Reagent | Solvent | Predicted Major Product |

|---|---|---|

| Br₂ | Acetic Acid | 3-Amino-5-bromo-2-methoxyisonicotinic acid |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724) | 3-Amino-5-bromo-2-methoxyisonicotinic acid |

Alkyl and Aryl Substitutions

The introduction of alkyl and aryl groups onto the this compound scaffold is a key strategy for modifying its physicochemical properties and biological activity. These substitutions can be directed at several positions, primarily at the amino group (N-substitution) or at the pyridine ring (C-substitution), to generate a diverse library of derivatives. Methodologies for these transformations often draw from established protocols for aminopyridines and related heterocyclic systems.

N-Alkylation Methodologies

N-alkylation of the 3-amino group is a common derivatization strategy. Direct alkylation using alkyl halides can be challenging with aminopyridines due to potential competition between alkylation on the exocyclic amino group and the pyridine ring nitrogen. researchgate.net To circumvent this, alternative methods such as reductive amination or alkylation of a protected amino group are often employed.

One effective strategy involves a reductive amination protocol. While direct reductive amination on 3-amino-4-chloropyridine systems has been explored, a more robust method involves the initial protection of the amino group, for instance as a tert-butoxycarbonyl (Boc) carbamate. This protected intermediate can then be subjected to directed metallation and halogenation if further modification of the pyridine ring is desired. nih.gov The Boc group can subsequently be removed, followed by reductive amination with an appropriate aldehyde or ketone to yield the N-alkylated product. nih.gov

Another facile method for the N-monoalkylation of aminopyridines utilizes a carboxylic acid in the presence of sodium borohydride (NaBH₄) in a solvent like tetrahydrofuran (THF). researchgate.net This procedure is chemoselective, favoring monoalkylation of the primary amino group under mild conditions. researchgate.net This approach avoids the use of alkyl halides and often proceeds with good yields. researchgate.net

Below is a table summarizing representative N-alkylation reactions on a 3-amino-4-chloropyridine core, which serves as a structural analog to this compound.

| Substituent | Reagent | Yield (%) | Reference |

|---|---|---|---|

| Benzyl | Benzaldehyde | Not specified | nih.gov |

| 4-Bromobenzyl | 4-Bromobenzaldehyde | 92% | nih.gov |

| Cinnamyl | Cinnamaldehyde | 76% | nih.gov |

N-Arylation Methodologies

The introduction of an aryl group at the 3-amino position creates N-aryl derivatives with significantly different steric and electronic properties. Transition-metal-free N-arylation represents a powerful method for this transformation. One such approach involves the reaction of an amine with ortho-silylaryl triflates in the presence of a fluoride source like cesium fluoride (CsF). nih.gov This method generates highly reactive aryne intermediates that are trapped by the amine, proceeding under mild conditions and tolerating a wide variety of functional groups. nih.gov This technique could be readily applied to this compound to produce various N-aryl derivatives. nih.gov

Traditional copper- and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, also provide reliable routes to N-arylated aminopyridines and are widely used for the synthesis of arylamines. organic-chemistry.org

C-Alkylation and C-Arylation of the Pyridine Ring

Modification of the pyridine nucleus by adding alkyl or aryl substituents typically requires cross-coupling strategies. These methods often begin with a halogenated precursor of this compound (e.g., at the 5- or 6-position), which can then participate in various carbon-carbon bond-forming reactions.

C-Alkylation: Modern metallaphotoredox catalysis offers a method for C(sp²)-C(sp³) cross-coupling. tcichemicals.com For instance, decarboxylative cross-coupling reactions can connect aryl halides with alkyl carboxylic acids. tcichemicals.comnih.gov This dual catalysis approach, often merging photoredox and nickel catalysis, allows for the formation of sp³–sp³ bonds from simple carboxylic acids and alkyl halides, and can be adapted for C(sp²)-C(sp³) bond formation. nih.gov Such methods could potentially be used to introduce alkyl groups onto a halogenated this compound backbone.

C-Arylation: Palladium-catalyzed cross-coupling reactions are the cornerstone for C-arylation. The Suzuki and Stille couplings are standard methods, but silicon-based cross-coupling reactions have emerged as a powerful alternative. The palladium-catalyzed coupling of alkali-metal aryl- or heteroarylsilanolates with aromatic halides proceeds under mild, fluoride-free conditions. organic-chemistry.orgnih.gov This protocol is compatible with a broad range of functional groups and has been successfully applied to electron-rich, electron-poor, and sterically hindered substrates. organic-chemistry.org A halogenated derivative of this compound could serve as the electrophilic partner in such a reaction to yield C-aryl substituted products.

The table below illustrates examples of C-arylation on a pyridine ring, demonstrating the formation of C-C bonds to introduce aryl substituents.

| Starting Material Type | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Aryl Halide | Arylboronic Acid | Palladium Catalyst | Aryl-substituted Pyridine | nih.gov |

| Aryl Halide | Alkali-metal Arylsilanolate | (t-Bu₃P)₂Pd | Aryl-substituted Pyridine | organic-chemistry.org |

| Aminopyridine Derivative | 4-Arylidene-2-phenyloxazol-5(4H)-one | POCl₃ (for cyclization) | 4-Aryl-pyridinone Derivative | nih.gov |

Biological and Pharmacological Research of 3 Amino 2 Methoxyisonicotinic Acid

Investigation of Biological Activities

3-Amino-2-methoxyisonicotinic acid is a derivative of isonicotinic acid that has been the subject of scientific inquiry due to its potential biological activities. These activities are largely attributed to its specific chemical structure, featuring an amino group and a methoxy (B1213986) group on the pyridine (B92270) ring.

Antimicrobial Activity

While direct studies on the antimicrobial properties of this compound are not extensively documented in publicly available research, the structural class of amino acid derivatives to which it belongs has shown significant promise in the development of antimicrobial agents. Many of these compounds function as structural analogs of essential microbial biosynthetic pathway intermediates. nih.gov For example, certain amino acid derivatives act as competitive inhibitors of enzymes crucial for microbial survival, such as alanine (B10760859) racemase and glucosamine-6-phosphate synthase. nih.gov

The rationale for the antimicrobial potential of compounds like this compound often involves mimicking natural substrates to disrupt vital metabolic processes in bacteria and fungi. For instance, some synthetic amino acid derivatives are designed to interfere with folic acid biosynthesis, a pathway essential for microbial proliferation. mdpi.com The antimicrobial mechanisms of related amino acid derivatives often involve the generation of reactive oxygen species like hydrogen peroxide or the direct inhibition of enzymes responsible for cell wall synthesis or DNA replication. mdpi.commdpi.comnih.gov

Interactive Table: Examples of Antimicrobial Amino Acid Derivatives and their Mechanisms

| Compound Class | Target Organism(s) | Mechanism of Action |

| β,γ-unsaturated amino acids | Gram-positive bacteria | Inhibition of alanine racemase nih.gov |

| Aminophosphonate/aminoboronate analogs | Bacteria | Inhibition of enzymes as transition-state mimics nih.gov |

| Cispentacin analogues | Bacteria, Fungi | Not specified |

| Anticapsin | Bacteria, Fungi | Irreversible inhibition of glucosamine-6-phosphate synthase nih.gov |

Anti-inflammatory Properties

Research has indicated that this compound possesses anti-inflammatory properties. This activity is primarily attributed to its ability to suppress pathways induced by pro-inflammatory cytokines. A key mechanism identified is the attenuation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in the inflammatory process. nih.gov The MAPK family of serine/threonine kinases are central to transmitting extracellular signals to the nucleus, leading to the transcription of genes involved in inflammation. nih.govdntb.gov.ua By inhibiting this pathway, this compound can effectively reduce the production of inflammatory mediators. nih.gov

Potential for Neurological Disorder Therapeutics

The role of amino acids and their transporters in the central nervous system (CNS) is critical for normal brain function, and their dysfunction has been implicated in a variety of neurological disorders. nih.gov While specific research on this compound in the context of neurological disorders is limited, the broader field suggests potential avenues for investigation. For instance, imbalances in amino acid levels and the disruption of amino acid transport across the blood-brain barrier are associated with conditions like Alzheimer's disease, Parkinson's disease, and Huntington's disease. nih.govnih.gov

Furthermore, some amino acid derivatives are being explored for their neuroprotective effects. nih.gov The kynurenine (B1673888) pathway, which metabolizes tryptophan, produces several neuroactive metabolites, and its dysregulation is linked to neuroinflammation and neurodegeneration. nih.gov Given that this compound is an amino acid derivative, its potential to modulate these or other neurologically relevant pathways warrants further investigation.

Anticancer and Anti-proliferative Studies

The investigation of amino acid derivatives as potential anticancer agents is an active area of research. Cancer cells often exhibit altered amino acid metabolism to support their rapid growth and proliferation, making the enzymes and transporters involved in these pathways attractive therapeutic targets. nih.gov Strategies such as selective amino acid restriction have shown anticancer activity in preclinical models. nih.govresearchgate.netmdpi.com

Although direct anticancer studies on this compound are not prominent in the available literature, related structures have been investigated. For example, derivatives of isoquinolinone, which can be structurally related to isonicotinic acid derivatives, have demonstrated antiproliferative effects against various cancer cell lines. univ.kiev.ua The anticancer mechanisms of such compounds can involve the inhibition of key signaling pathways or enzymes essential for tumor cell survival and growth. nih.govuniv.kiev.ua

Interactive Table: Examples of Anticancer Strategies Involving Amino Acids

| Strategy | Cancer Type(s) | Mechanism/Target |

| Selective amino acid restriction | Colon, Renal, Triple-Negative Breast Cancer | Deprivation of essential nutrients for cancer cell growth nih.govresearchgate.netmdpi.com |

| Inhibition of amino acid transporters (e.g., ASCT2) | Various cancers | Blocking nutrient uptake by cancer cells nih.gov |

| Targeting amino acid metabolic pathways | Various cancers | Inhibition of enzymes in pathways like the kynurenine pathway nih.gov |

Enzyme Modulation and Inhibition

A primary mechanism through which this compound is proposed to exert its biological effects is through the modulation and inhibition of specific enzymes. The amino and methoxy functional groups on its structure are thought to facilitate interactions, such as hydrogen bonding, with the active sites of enzymes.

While a comprehensive profile of all enzymes inhibited by this specific compound is not available, the principle of enzyme inhibition by amino acid derivatives is well-established. For example, the metabotropic glutamate (B1630785) receptor antagonist L-2-amino-3-phosphonopropionic acid has been shown to be a competitive inhibitor of phosphoserine phosphatase. nih.gov Similarly, novel N-substituted sulfonyl amides have been identified as potent inhibitors of acetylcholinesterase and human carbonic anhydrases. nih.gov These examples highlight the potential for this compound to selectively target and modulate the activity of various enzymes, which could underpin its observed biological activities.

Mechanistic Studies of Biological Action

The biological actions of this compound are rooted in its interactions at the molecular level. The primary proposed mechanism involves its function as a modulator of specific enzymes and receptors. The amino group is capable of forming hydrogen bonds within the active sites of enzymes, which can contribute to its binding affinity. Concurrently, the methoxy group may enhance the compound's solubility and bioavailability, facilitating its access to target sites.

A significant aspect of its anti-inflammatory mechanism is the suppression of the MAPK signaling pathway. nih.gov This pathway is a critical cascade of protein kinases that regulates a wide array of cellular processes, including inflammation, cell proliferation, and apoptosis. nih.gov By attenuating this pathway, this compound can downregulate the expression of pro-inflammatory genes, thereby exerting its anti-inflammatory effects. The inhibition of specific kinases within this pathway, such as p38 MAPK and JNK, is a recognized strategy for developing anti-inflammatory therapies. nih.gov

Target Identification and Validation

The specific molecular targets of this compound are a subject of ongoing research. However, based on its structural characteristics as a derivative of isonicotinic acid, potential interactions can be inferred. The compound's mechanism of action likely involves interactions with enzymes or receptors. The amino group present in the structure has the potential to form hydrogen bonds with the active sites of various enzymes, while the methoxy group may influence the compound's solubility and bioavailability, thereby affecting its biological activity.

Research into related compounds, such as 3-methoxy-2-aminopyridine derivatives, has revealed potent inhibitory activity against oncogenic kinases like bRAF. nih.gov This suggests that enzymes within kinase signaling pathways could be potential targets for this compound. Furthermore, studies on aromatic amino acid metabolites, a broad class to which this compound belongs, have shown that they can modulate immune function through various receptors and signaling pathways. nih.govresearchgate.net

The process of target identification and validation for new chemical entities like this compound often involves a range of innovative strategies. These can include chemoproteomics, functional genomics, and phenotypic assays to identify and confirm the biological targets responsible for a compound's activity. discoveryontarget.com

Ligand-Receptor Interactions

In the broader context of ligand-receptor interactions, studies on other heterocyclic compounds have demonstrated the importance of specific amino acid residues within a receptor's binding pocket. For instance, research on the D2 dopamine (B1211576) receptor has shown that a few non-conserved amino acids can significantly alter the affinity and function of selective ligands. nih.gov This highlights the principle that subtle changes in either the ligand or the receptor can have profound effects on their interaction.

Computational docking techniques, which can model the flexibility of receptor backbones, are valuable tools for predicting and understanding these intermolecular contacts. nih.gov Such models can help to elucidate how ligands like this compound might bind to their respective targets.

Modulation of Biological Pathways

Aromatic amino acid metabolites are known to influence a variety of biological pathways, and it is plausible that this compound shares some of these capabilities. nih.govresearchgate.net For example, metabolites of tryptophan, a related aromatic amino acid, are known to modulate the mTOR signaling pathway, which is a central regulator of cell metabolism, growth, and survival. nih.gov They can also impact the kynurenine pathway, a major route of tryptophan catabolism that plays a critical role in immune regulation. nih.govresearchgate.net

The structural similarity of this compound to other biologically active pyridine derivatives suggests it could modulate pathways involved in cell signaling and metabolism. For instance, derivatives of 3-methoxy-2-aminopyridine have been investigated for their effects on metabolic oxidation and their potential to interact with drug-metabolizing enzymes. nih.gov

Furthermore, the broader class of amino acid metabolites has been shown to influence immune responses by affecting cytokine production and the function of various immune cells. nih.gov For example, certain metabolites can reduce the production of pro-inflammatory cytokines through pathways such as the NF erythroid 2-related factor 2 (NRF2)-antioxidant response element (ARE) pathway. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Impact of Amino Group Substitutions on Activity

The amino group at the 3-position of the pyridine ring is a critical determinant of the biological activity of this compound and its derivatives. This group can participate in crucial hydrogen bonding interactions with biological targets. Alterations to this amino group can significantly impact the compound's potency and selectivity.

In broader studies of amino acid-containing molecules, substitutions of the amino group have been shown to have a profound effect on biological activity. For example, in the development of antimicrobial peptides, the replacement of lysine (B10760008) residues with other cationic amino acids was explored to evaluate the impact on secondary structure and antimicrobial efficacy. nih.gov Similarly, in the synthesis of isosteviol-based 1,3-aminoalcohols, various substitutions on the nitrogen atom were found to be essential for their antiproliferative activity. nih.gov

The synthesis of 2-(aminoalkyl) derivatives of other heterocyclic systems has also demonstrated that modifications to the amino group can fine-tune receptor binding affinities, for instance, at serotonin (B10506) receptors. nih.gov These examples underscore the principle that the nature of the substituent on the amino group is a key factor in the structure-activity relationship of this class of compounds.

Influence of Methoxy Group Modifications

The methoxy group at the 2-position of the pyridine ring plays a significant role in modulating the physicochemical properties and biological activity of this compound. This group can influence the compound's solubility, metabolic stability, and electronic properties.

Research on related 3-methoxy-2-aminopyridine compounds has shown that this moiety is susceptible to metabolic oxidation, which can lead to the formation of reactive metabolites. nih.gov Structural modifications aimed at either reducing the electron density of the pyridine ring or blocking the site of metabolic oxidation have been successful in mitigating these effects. nih.gov

In other classes of biologically active molecules, the position and nature of methoxy groups are also critical. For instance, in the development of 12-lipoxygenase inhibitors based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold, the methoxy group was a key feature of the optimized compounds. nih.gov The synthesis of 3-amino-6,6′-bis(methoxycarbonyl)-2,2′-bipyridine, a model for the anticancer drug streptonigrin, also highlights the importance of methoxycarbonyl groups in metal chelation and complex stability. rsc.org

Role of the Carboxylic Acid Moiety

In structure-activity relationship studies of other compounds, the modification of a carboxylic acid group has been shown to have a significant impact on biological activity. For example, in the development of EphA2 receptor antagonists, the conjugation of cholanic acid's carboxyl group with various amino acids was explored to improve inhibitory potency. mdpi.com These studies revealed that the nature of the amino acid conjugate was critical, with small, linear amino acids leading to more effective antagonists. mdpi.com

Effect of Pyridine Ring Substituents on Biological Efficacy

The biological activity of pyridine-containing compounds can be finely tuned by the strategic placement of various functional groups on the pyridine ring. These substituents can alter the electronic properties, steric profile, and lipophilicity of the molecule, all of which are crucial for its interaction with biological macromolecules such as receptors and enzymes.

In studies of compounds structurally analogous to this compound, the influence of pyridine ring substituents on biological efficacy has been a key area of investigation. For instance, research on a series of 3-(2-aminoethoxy)pyridine analogues as nicotinic receptor ligands has demonstrated that modifications at the 5' and 6' positions of the pyridine ring can lead to a wide range of binding affinities. nih.gov The introduction of different substituents at these positions resulted in compounds with Ki values spanning from highly potent (0.076 nM) to moderately active (319 nM), compared to the parent compound's Ki of 26 nM. nih.gov This highlights the sensitivity of the biological target to the chemical nature of the substituents on the pyridine ring.

One of the most potent analogues in this series was a 5'-vinyl-6'-chloro substituted compound, indicating that a combination of a vinyl group at the 5' position and a chloro group at the 6' position is particularly favorable for high-affinity binding to the nicotinic receptor. nih.gov This suggests that both electronic and steric factors introduced by these substituents play a significant role in the ligand-receptor interaction.

Further illustrating the impact of pyridine ring substitutions, a study on epibatidine (B1211577) analogues revealed that various substituents on the 2'-position of the pyridine ring led to significant differences in binding affinity, functional potency, and efficacy at different neuronal nicotinic receptor subtypes. nih.gov For example, a bromo substituent resulted in a 4- to 55-fold greater affinity for β2-containing receptors over β4-containing receptors. nih.gov In contrast, a fluoro substituent led to a much larger 52- to 875-fold preference for β2-containing receptors. nih.gov The amino-substituted analogue also demonstrated a significant preference for β2-containing receptors, with a 10- to 115-fold greater affinity. nih.gov

These findings underscore the principle that even subtle changes to the substitution pattern on the pyridine ring can have profound effects on the biological activity and selectivity of a compound. The electronic nature of the substituent (electron-donating or electron-withdrawing) and its size (steric hindrance) can dictate the orientation and strength of the binding to the target protein.

The following interactive table provides a summary of the effects of different pyridine ring substituents on the nicotinic receptor binding affinity of 3-(2-aminoethoxy)pyridine analogues.

Table 1: Effect of Pyridine Ring Substituents on Nicotinic Receptor Binding Affinity of 3-(2-aminoethoxy)pyridine Analogues nih.gov

| Substituent at 5'-position | Substituent at 6'-position | Binding Affinity (Ki, nM) |

| H | H | 26 |

| Vinyl | Cl | 0.076 |

| Br | H | 1.2 |

| I | H | 2.5 |

| CH3 | H | 15 |

| H | Br | 319 |

The data presented in the table clearly demonstrates that the introduction of a vinyl and chloro group at the 5' and 6' positions, respectively, dramatically increases the binding affinity. Conversely, a single bromo substituent at the 6' position significantly reduces the affinity. This systematic variation in biological activity based on the nature and position of the pyridine ring substituents is a cornerstone of medicinal chemistry and drug design.

While the specific biological activity of this compound itself is not detailed in these particular studies, the principles derived from these analogous structures are directly applicable. The amino and methoxy groups already present on the this compound core will influence its inherent biological profile. Any further substitutions on the remaining open positions of the pyridine ring (positions 5 and 6) would be expected to modulate this activity in a manner consistent with the structure-activity relationships observed in similar pyridine-based compounds. The electronic and steric contributions of any new substituent would interact with the existing amino and methoxy groups to produce a compound with a potentially novel and distinct biological efficacy.

Advanced Analytical Techniques in the Characterization of 3 Amino 2 Methoxyisonicotinic Acid

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for probing the molecular structure of 3-Amino-2-methoxyisonicotinic acid. By interacting with electromagnetic radiation, the molecule reveals a wealth of information about its composition and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound. Both ¹H and ¹³C NMR are utilized for structural confirmation. Key proton (¹H) signals are anticipated for the methoxy (B1213986) group protons, typically appearing around δ 3.8–4.0 ppm, and the carboxylic acid proton, which presents as a broad signal at approximately δ 12–13 ppm. The aromatic protons on the pyridine (B92270) ring will also exhibit characteristic shifts.

In ¹³C NMR, distinct signals for each carbon atom in the molecule provide further structural verification. The chemical shifts are influenced by the electronic environment of each carbon, allowing for the unambiguous assignment of the carboxylic acid carbon, the carbons of the pyridine ring, and the methoxy carbon. For related aminobenzoic acid derivatives, detailed NMR analyses have been successfully performed to confirm their structures. dergipark.org.tr

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-COOH) | ~12–13 (broad) |

| Methoxy (-OCH₃) | ~3.8–4.0 |

| Amino (-NH₂) | Variable |

| Pyridine Ring Protons | Aromatic Region |

Data is based on typical chemical shifts for similar functional groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in this compound by analyzing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A prominent peak around 1680 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid. The N-H stretching vibration of the amino group is typically observed around 3300 cm⁻¹. The gas-phase IR spectra of deprotonated amino acids are dominated by strong symmetric and antisymmetric carboxylate stretching modes near 1300 and 1600 cm⁻¹, respectively. wayne.edu For similar molecules like 2-amino-3-methylbenzoic acid, detailed IR spectral analyses have been conducted. dergipark.org.tr The study of isocyanic acid aggregates also provides insights into the vibrational modes of related functional groups. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides information on the vibrational modes of the molecule, particularly for non-polar bonds. It is a useful tool for studying the vibrational properties of amino acids and can be simulated using machine learning models based on first-principles data. nih.govresearchgate.net The Raman spectra of amino acids often show distinct bands that can be used for identification and conformational analysis. researchgate.net For instance, the Raman spectra of aromatic amino acids have been used as potential biomarkers. nih.gov Systematic studies on carboxylic acids have shown that a strong "carbonyl" frequency near 1700 cm⁻¹ is present in the un-ionized form and disappears upon ionization, while intense lines near 1400 cm⁻¹ appear for the ionized carboxyl group. scilit.com

Table 2: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid (C=O) | Stretch | ~1680 | ~1700 scilit.com |

| Amino (N-H) | Stretch | ~3300 | |

| Ionized Carboxyl (COO⁻) | Symmetric Stretch | ~1400 scilit.com |

Data is compiled from typical values for the respective functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. For a related compound, 3-aminobenzoic acid, absorption maxima are observed at 194 nm, 226 nm, and 272 nm. sielc.com The UV spectrum of this compound is expected to show absorption bands in a similar region, which can be used for quantification and to gain insights into the electronic structure of the molecule. For HPLC analysis, detection is often performed at a wavelength corresponding to one of the absorption maxima, such as 254 nm. The presence of various functional groups and the aromatic ring system will influence the specific wavelengths of maximum absorbance. The electronic properties, including HOMO and LUMO energies, can also be investigated using TD-DFT approaches in conjunction with UV-Vis spectroscopy. nanoient.org

Chromatographic Separations and Mass Spectrometry

Chromatographic techniques are essential for the separation and purification of this compound, while mass spectrometry provides information on its molecular weight and fragmentation pattern.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of this compound and for its separation from related compounds. A common method involves reverse-phase HPLC using a C18 column with a gradient of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid (TFA), and UV detection at 254 nm. This technique is widely used for the analysis of amino acids, often requiring derivatization to enhance their hydrophobicity and improve separation. nih.govfujifilm.com For instance, isomers of aminobenzoic acid have been successfully separated using mixed-mode chromatography. helixchrom.com The development of stability-indicating HPLC methods is also crucial for monitoring the degradation of related compounds. nih.gov

Table 3: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reverse-phase C18 |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA (gradient) |

| Detection | UV at 254 nm |

These are general parameters and may be optimized for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. Due to the polar nature of amino acids, derivatization is necessary to increase their volatility for GC analysis. sigmaaldrich.com A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which converts the amino and carboxylic acid groups into their TBDMS derivatives. sigmaaldrich.comnih.gov These derivatives are then separated by GC and detected by MS, which provides a characteristic fragmentation pattern that aids in identification. sigmaaldrich.com This method has been successfully applied to the analysis of free amino acids in various food matrices. nih.gov GC-MS has also been used to characterize the fatty acid, amino acid, and volatile profiles of other complex samples. nih.gov

Table 4: Common Derivatization and Analysis Technique for Amino Acids by GC-MS

| Step | Method |

|---|---|

| Derivatization | Reaction with MTBSTFA to form TBDMS derivatives |

| Separation | Gas Chromatography |

| Detection | Mass Spectrometry |

This approach allows for the analysis of non-volatile amino acids as volatile derivatives. sigmaaldrich.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the molecular identification of organic compounds such as this compound. This powerful analytical method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. The process begins with the introduction of the sample into the LC system, where it travels through a column packed with a stationary phase. The differential interactions of the analyte with the stationary and mobile phases lead to its separation from other components in the mixture.

Following chromatographic separation, the analyte is introduced into the mass spectrometer's ion source, where it is ionized. Common ionization techniques for amino acid derivatives include electrospray ionization (ESI), which is a soft ionization method that minimizes fragmentation and typically produces protonated molecules [M+H]⁺. For this compound, with a molecular weight of 168.15 g/mol , the expected protonated molecule would be observed at an m/z (mass-to-charge ratio) of 169.15. High-resolution mass spectrometry can provide highly accurate mass measurements, which aids in the confirmation of the elemental composition of the molecule. The resulting mass spectrum provides a distinct fingerprint of the compound, confirming its molecular weight and offering clues to its structure. The retention time from the LC provides an additional layer of identification.

| Parameter | Value/Condition |

| LC Column | C18 reversed-phase |

| Mobile Phase | Gradient of water and acetonitrile with formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Expected [M+H]⁺ Ion | m/z 169.15 |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis

For the detection and quantification of this compound at very low concentrations, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. This technique offers significant advantages in terms of speed, resolution, and sensitivity over conventional LC-MS. UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations and improved chromatographic efficiency.

In a tandem mass spectrometry experiment, a specific ion (the precursor ion), in this case, the protonated molecule of this compound (m/z 169.15), is selected in the first mass analyzer. This precursor ion is then fragmented by collision with an inert gas in a collision cell. The resulting fragment ions (product ions) are then analyzed in a second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive, enabling the quantification of the target analyte in complex matrices even at trace levels. The selection of specific precursor-to-product ion transitions provides a high degree of certainty in the identification of the analyte. Methods for the analysis of similar amino acid compounds have demonstrated sensitivity down to the femtomole (fmol) and nanomolar (nM) range. nih.gov

| Parameter | Value/Condition |

| UHPLC Column | Sub-2 µm particle size C18 or HILIC |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | ESI+ |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 169.15 |

| Potential Product Ions (Q3) | Specific fragments resulting from the loss of functional groups (e.g., H₂O, CO₂, CH₃) |

Advanced Hyphenated Techniques

The structural elucidation of compounds in complex mixtures, such as metabolic or degradation samples containing this compound, often requires the use of advanced hyphenated techniques that couple multiple analytical technologies.

HPLC-SPE-NMR-TOF-MS for Complex Mixture Analysis

A powerful example of a multi-hyphenated system is the online coupling of High-Performance Liquid Chromatography (HPLC) with Solid-Phase Extraction (SPE), Nuclear Magnetic Resonance (NMR) spectroscopy, and Time-of-Flight Mass Spectrometry (TOF-MS). This integrated approach allows for the separation, isolation, and unambiguous structural identification of individual components within a complex mixture in a single, automated run. google.com

In this setup, the HPLC separates the components of the mixture. The eluent corresponding to a peak of interest can be automatically diverted to an SPE cartridge, which traps and concentrates the analyte. The trapped analyte is then eluted with a deuterated solvent directly into the NMR spectrometer for structural analysis. Simultaneously, a portion of the eluent from the HPLC can be directed to a TOF-MS for accurate mass determination. This combination of techniques provides complementary information: HPLC for separation, MS for elemental composition, and NMR for the definitive structural arrangement of the atoms in the molecule. While direct application to this compound is not documented in publicly available literature, the analysis of other complex organic molecules demonstrates the utility of this technique for unequivocal structure elucidation. google.com

| Technique | Function | Information Obtained |

| HPLC | Separation | Retention time of the analyte |

| SPE | Isolation & Concentration | Purified analyte for NMR analysis |

| TOF-MS | Mass Analysis | Accurate mass and elemental composition |

| NMR | Structural Analysis | Detailed molecular structure and connectivity |

Elemental Analysis and Spectrophotometric Techniques

Elemental analysis provides the fundamental percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a pure sample of this compound. This is a destructive technique that involves the complete combustion of the sample. The resulting gases are then quantified to determine the elemental composition. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₇H₈N₂O₃) to confirm the purity of the compound.

Spectrophotometric techniques, such as UV-Vis spectrophotometry, can also be employed for the characterization and quantification of this compound. The pyridine ring system and the amino and carboxylic acid functional groups are expected to exhibit characteristic absorption maxima in the ultraviolet and/or visible regions of the electromagnetic spectrum. A solution of the compound is placed in a cuvette, and UV-Vis light is passed through it. The amount of light absorbed at different wavelengths is measured, and a spectrum is generated. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte, which allows for the development of quantitative analytical methods. While specific spectrophotometric methods for this compound are not widely published, methods for similar aromatic amino acids are well-established.

| Technique | Purpose | Typical Data Output |

| Elemental Analysis | Confirmation of elemental composition | %C, %H, %N, %O |

| UV-Vis Spectrophotometry | Quantification and purity check | Absorption maxima (λmax) and absorbance values |

Computational and Theoretical Studies of 3 Amino 2 Methoxyisonicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These calculations can predict molecular structure, energy, and a host of other electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a widely used tool for predicting the geometric and electronic properties of molecules. A DFT study of 3-Amino-2-methoxyisonicotinic acid would involve calculating its ground state energy, electron density distribution, and molecular orbitals.

From these fundamental calculations, key reactivity descriptors can be derived. These descriptors help in understanding how the molecule would behave in a chemical reaction.

Table 1: Hypothetical DFT-Derived Reactivity Descriptors for this compound

| Descriptor | Definition | Potential Insight |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the tendency to donate electrons; a higher HOMO energy suggests greater reactivity as a nucleophile. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons; a lower LUMO energy suggests greater reactivity as an electrophile. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap implies higher chemical reactivity and lower kinetic stability. |

| Global Hardness (η) | A measure of resistance to change in electron distribution. | A larger value suggests higher stability and lower reactivity. nih.gov |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Provides insight into the overall charge distribution within the molecule. |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow. nih.gov | Quantifies the electrophilic nature of the molecule. |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound, as such studies are not available.

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized bonding picture that aligns with classical Lewis structures. NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance.

For this compound, an NBO analysis would reveal:

Hybridization of the atomic orbitals on each atom.

The nature of the bonding orbitals (e.g., σ and π bonds) and lone pairs .

This process involves:

Systematic rotation of the dihedral angles of the flexible bonds.

Calculating the potential energy for each conformation.

Identifying the energy minima on the potential energy surface, which correspond to stable conformers.

The result is a potential energy map that shows the relative energies of all possible conformations. The conformer with the lowest energy is the most stable and likely the most populated at equilibrium.

Molecular Docking and Drug-Likeness Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

A molecular docking study of this compound would involve placing the molecule into the active site of a target protein. The simulation would then explore various binding poses and score them based on factors like electrostatic and van der Waals interactions.

The results would provide insights into:

Binding Affinity: A score (often in kcal/mol) that estimates the strength of the interaction. A more negative score typically indicates a stronger binding.

Key Interacting Residues: Identification of the specific amino acids in the protein's binding site that form interactions with the ligand.

Types of Interactions: The nature of the chemical interactions, such as:

Hydrogen bonds: (e.g., between the amino or carboxylic acid groups and polar amino acid residues).

Hydrophobic interactions: (e.g., involving the pyridine (B92270) ring).

Pi-stacking: (aromatic interactions between the pyridine ring and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan).

Table 2: Illustrative Ligand-Protein Interactions for this compound

| Functional Group of Ligand | Potential Interacting Amino Acid Residue | Type of Interaction |

| Carboxylic Acid (-COOH) | Arginine, Lysine (B10760008), Histidine | Hydrogen Bond, Salt Bridge |

| Amino Group (-NH2) | Aspartic Acid, Glutamic Acid | Hydrogen Bond |

| Pyridine Ring Nitrogen | Serine, Threonine | Hydrogen Bond |

| Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |

| Methoxy (B1213986) Group (-OCH3) | Leucine, Valine, Isoleucine | Hydrophobic Interaction |

Note: This table is a generalized representation of potential interactions and is not derived from specific docking studies on this compound.

In the absence of a known biological target, computational methods can be used to predict potential protein partners for a small molecule. This "reverse docking" or "target fishing" approach involves screening the molecule against a large library of protein structures.

Algorithms can use the chemical structure of this compound to search databases of known ligands and their targets, identifying proteins that are known to bind molecules with similar features. These predictions can then guide experimental studies to validate the potential biological activity of the compound.

Computational Screening for Drug Discovery

Computational screening, a method that uses computer models to assess the potential of compounds to act as drugs, has become an integral part of the drug discovery process. This technique allows for the rapid evaluation of vast libraries of chemical structures against biological targets, identifying promising candidates for further experimental testing.

Despite the widespread use of these in silico methods, there is no specific information available in the reviewed literature regarding the computational screening of this compound for drug discovery purposes. Research on related isonicotinic acid derivatives has utilized computational approaches to explore their therapeutic potential, for instance, in the development of anti-inflammatory or anti-tuberculosis agents. nih.govnih.gov These studies often involve docking simulations to predict how the molecules might bind to specific enzymes or receptors. nih.govtandfonline.com However, dedicated screening studies for this compound are not documented.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a virtual microscope to observe the movement and interaction of atoms and molecules over time. This powerful computational tool is essential for understanding the dynamic nature of chemical and biological systems.

The dynamic behavior and conformational flexibility of a molecule are critical to its function and interactions. MD simulations can reveal the preferred shapes (conformations) a molecule adopts and the energy barriers between these different states.

No specific molecular dynamics simulation studies detailing the dynamic behavior and conformational changes of this compound have been found in the public domain. Such studies would provide valuable insights into its structural preferences and how it might interact with its environment.

A key application of molecular dynamics simulations in drug discovery is the assessment of the stability of a potential drug molecule (ligand) when bound to its biological target (protein). By simulating the protein-ligand complex, researchers can predict the strength and duration of the interaction, which are critical parameters for a drug's efficacy.

There is no available research that specifically details molecular dynamics simulations to study the stability of a protein-ligand complex involving this compound. General methodologies for such studies are well-established, often involving the calculation of binding free energies and the analysis of intermolecular interactions over the course of the simulation. nih.gov These computational techniques are routinely applied to various drug candidates to understand their binding mechanisms.

Applications and Future Directions in Drug Discovery and Development

Role as a Lead Compound or Scaffold in Pharmaceutical Design

The pyridine (B92270) carboxylic acid core is a well-established pharmacophore found in numerous approved drugs, highlighting its importance in drug design. This structural motif is recognized for its ability to interact with various biological targets, and its derivatives have been explored for a wide array of therapeutic applications, including treatments for tuberculosis, cancer, diabetes, and neurological disorders nih.gov. The presence of amino and methoxy (B1213986) substituents on the isonicotinic acid backbone of 3-Amino-2-methoxyisonicotinic acid provides specific hydrogen bonding and steric properties that can be fine-tuned to optimize interactions with target enzymes or receptors nih.gov.

The ease of substitution at different positions on the pyridine ring allows for structural flexibility, which is a key advantage in lead optimization nih.gov. For instance, the carboxylic acid group can be converted to esters or amides, while the amino group can be acylated or alkylated to modulate the compound's physicochemical properties, such as solubility and lipophilicity, thereby improving its pharmacokinetic profile. This adaptability makes this compound an attractive starting point for the development of new therapeutic agents.

Development of Novel Therapeutic Agents

Derivatives of isonicotinic acid have a long history in the fight against microbial infections, with isoniazid being a cornerstone in the treatment of tuberculosis nih.govmdpi.com. The development of resistance to existing antimicrobial agents necessitates the discovery of new compounds with novel mechanisms of action. Research into isonicotinic acid hydrazide derivatives has shown that modifications to the core structure can lead to compounds with significant antimicrobial activity researchgate.net.

While specific studies on this compound are limited, related research on amino acid derivatives and methoxy-amino chalcones suggests potential antimicrobial applications. For example, a series of methoxy-4'-amino chalcone derivatives demonstrated antimicrobial activities against various pathogens, with some compounds showing activity comparable to existing drugs researchgate.net. The structural similarity suggests that derivatives of this compound could be synthesized and screened for similar properties. The amino and methoxy groups offer handles for chemical modification to create a library of compounds for antimicrobial testing.

Isonicotinic acid derivatives have also been investigated for their anti-inflammatory properties. Studies on novel scaffolds containing the isonicotinoyl motif have yielded compounds with significant in vitro anti-inflammatory activity nih.gov. For instance, certain isonicotinates have demonstrated potent inhibition of reactive oxygen species (ROS), which are key mediators in the inflammatory process nih.gov. One study reported an isonicotinate derivative with an IC50 value of 1.42 ± 0.1 µg/mL for ROS inhibition, which was significantly more potent than the standard drug ibuprofen nih.gov.

The anti-inflammatory potential of these compounds is often linked to their ability to inhibit enzymes such as cyclooxygenase-2 (COX-2) nih.gov. Molecular docking studies have been used to predict the binding of isonicotinic acid derivatives to the active site of COX-2, providing a rationale for their observed activity nih.gov. Given these findings, derivatives of this compound represent a promising area for the development of new anti-inflammatory agents.

Table 1: In Vitro Anti-Inflammatory Activity of a Potent Isonicotinate Derivative

| Compound | % Inhibition at 25 µg/mL | IC50 (µg/mL) |

| Isonicotinate Derivative 5 | 95.9 | 1.42 ± 0.1 |

| Ibuprofen (Standard) | Not specified | 11.2 ± 1.9 |

Data sourced from a study on isonicotinic acid derivatives as ROS inhibitors nih.gov.

The development of drugs for CNS disorders often focuses on modulating neurotransmitter systems. The structural framework of this compound could serve as a template for designing ligands that interact with specific CNS receptors. Further research would be necessary to synthesize and evaluate derivatives for their potential to treat conditions such as Alzheimer's disease, Parkinson's disease, or epilepsy.

The search for novel anticancer agents has led to the exploration of various heterocyclic scaffolds, including those based on pyridine carboxylic acids. Studies on nicotinic acid derivatives have identified compounds with significant cytotoxic potential against various human cancer cell lines nih.gov. For example, a novel nicotinic acid-based compound demonstrated promising inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis, with an IC50 value of 0.068 μM nih.gov.

Furthermore, a series of isoniazid derivatives have been evaluated for their activity against several human cancer cell lines, with some compounds exhibiting potent cytotoxicity with IC50 values in the low microgram per milliliter range researchgate.net. The structure-activity relationship analysis of these compounds indicated that the nature and position of substituents on the aromatic ring are critical for their biological activity researchgate.net. This suggests that systematic modification of the this compound scaffold could lead to the discovery of new anticancer agents.

Table 2: Cytotoxic Activity of a Potent Nicotinic Acid Derivative against Cancer Cell Lines

| Cell Line | IC50 (μM) |

| HCT-15 (Colon) | 0.068 |

| PC-3 (Prostate) | Not specified |

| CF-295 (Glioblastoma) | Not specified |

Data for compound 5c from a study on nicotinic acid-based cytotoxic agents nih.gov.

Integration into Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis and screening of large numbers of compounds to identify new leads. The this compound scaffold is well-suited for integration into combinatorial libraries due to its functional handles that allow for diverse modifications. The carboxylic acid group can be readily coupled with a variety of amines to create a library of amides, while the amino group can be reacted with a range of carboxylic acids or sulfonyl chlorides to generate libraries of amides and sulfonamides, respectively.

The use of pyridine carboxylic acids in multi-component reactions further expands the possibilities for generating chemical diversity rsc.org. These one-pot reactions can be used to construct complex molecules from simple starting materials in an efficient manner. By incorporating this compound into such synthetic strategies, it is possible to generate large and diverse libraries of compounds for high-throughput screening against a wide range of biological targets. This approach accelerates the drug discovery process and increases the probability of identifying novel therapeutic agents.

Considerations for Preclinical and Clinical Research Initiatives

The successful translation of a promising chemical entity like this compound from a laboratory discovery to a clinically approved therapeutic is a complex, multi-stage process. This journey requires meticulous planning and execution of preclinical and clinical research initiatives, each with its own set of critical considerations.

Preclinical Research:

Before any human testing can commence, a comprehensive preclinical data package must be assembled. This phase focuses on establishing the compound's preliminary safety and efficacy profile. Key considerations include:

Target Engagement and Pharmacodynamics: It is crucial to develop robust assays to demonstrate that this compound interacts with its intended biological target in a relevant physiological system. This involves quantifying the dose-dependent effects on the target and downstream signaling pathways.

Pharmacokinetics and ADME: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is fundamental. These studies determine how the body processes the drug, which in turn influences its efficacy and potential for toxicity.

Toxicology and Safety Pharmacology: A battery of in vitro and in vivo toxicology studies are required to identify potential adverse effects. These studies assess the compound's effects on major organ systems and establish a safe starting dose for human trials.

A hypothetical summary of preclinical considerations is presented in the table below.

| Preclinical Study Area | Key Objectives | Example Assays/Models |

| Target Validation & Engagement | Confirm the role of the target in disease pathophysiology and demonstrate compound binding. | Cellular thermal shift assays, enzyme-linked immunosorbent assays (ELISAs), Western blotting. |

| In Vitro Efficacy | Determine the compound's activity and potency in cell-based models of the disease. | Cell viability assays, functional assays relevant to the disease mechanism. |

| In Vivo Efficacy | Evaluate the therapeutic effect of the compound in animal models of the disease. | Disease-specific animal models, monitoring of disease progression markers. |

| Pharmacokinetics (ADME) | Characterize the absorption, distribution, metabolism, and excretion of the compound. | In vitro metabolic stability assays, in vivo studies in multiple species. |

| Safety Pharmacology | Assess potential effects on vital organ systems (cardiovascular, respiratory, central nervous system). | hERG channel assays, respiratory function tests in animals. |

| General Toxicology | Identify potential toxicities and establish a safe dose range for first-in-human studies. | Dose-range finding studies, repeated-dose toxicity studies in at least two species. |

Clinical Research:

Following a successful preclinical program and regulatory approval, the compound can advance into clinical trials, which are typically conducted in three phases:

Phase I: The primary goal of Phase I trials is to assess the safety and tolerability of this compound in a small group of healthy volunteers or patients. Dose-escalation studies are performed to determine the maximum tolerated dose (MTD).

Phase II: These trials are designed to evaluate the compound's efficacy in a larger group of patients with the target disease and to further assess its safety. This phase helps to establish a preliminary therapeutic dose range.

Phase III: Large-scale, multicenter trials are conducted to confirm the efficacy and safety of the compound in a broad patient population. These trials are designed to provide the substantial evidence of benefit required for regulatory approval.

Throughout the clinical development process, a strong focus on biomarker strategies is essential. Biomarkers can help to identify patients most likely to respond to treatment, monitor therapeutic response, and provide early indications of potential safety issues.

Emerging Research Areas and Unexplored Therapeutic Avenues

While the primary therapeutic applications of this compound may be established in a specific disease area, its unique chemical structure presents opportunities for exploration in other therapeutic contexts. The presence of the aminopyridine core, a privileged scaffold in medicinal chemistry, suggests a broad potential for biological activity.

Emerging Research Areas: